Hydroquinone ditosylate Hydroquinone ditosylate
Brand Name: Vulcanchem
CAS No.: 2581-43-3
VCID: VC3894167
InChI: InChI=1S/C20H18O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-14H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C20H18O6S2
Molecular Weight: 418.5 g/mol

Hydroquinone ditosylate

CAS No.: 2581-43-3

Cat. No.: VC3894167

Molecular Formula: C20H18O6S2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Hydroquinone ditosylate - 2581-43-3

Specification

CAS No. 2581-43-3
Molecular Formula C20H18O6S2
Molecular Weight 418.5 g/mol
IUPAC Name [4-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C20H18O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-14H,1-2H3
Standard InChI Key VTSNEDSSUJGUGK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Introduction

Chemical Structure and Identification

Hydroquinone ditosylate consists of a hydroquinone core (1,4-dihydroxybenzene) where both hydroxyl groups are substituted with tosyl (pp-toluenesulfonyl) groups. The molecular structure is confirmed by its SMILES notation:
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C\text{CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C}
The InChI key, VTSNEDSSUJGUGK-UHFFFAOYSA-N\text{VTSNEDSSUJGUGK-UHFFFAOYSA-N}, uniquely identifies the compound in chemical databases . X-ray crystallography data (CCDC 633656) reveals a planar benzene ring with tosyl groups in para positions, stabilized by sulfonyl-oxygen interactions .

Table 1: Key Structural and Identification Data

PropertyValue/Descriptor
Molecular FormulaC20H18O6S2\text{C}_{20}\text{H}_{18}\text{O}_{6}\text{S}_{2}
Molecular Weight418.5 g/mol
CAS Number2581-43-3
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C
InChI KeyVTSNEDSSUJGUGK-UHFFFAOYSA-N

Synthesis and Production

The synthesis of hydroquinone ditosylate typically involves the tosylation of hydroquinone. This is achieved by reacting hydroquinone with two equivalents of tosyl chloride (TsCl\text{TsCl}) in the presence of a base, such as pyridine or triethylamine, to neutralize the generated HCl . The reaction proceeds via nucleophilic acyl substitution:
HO-C6H4-OH+2TsClbaseTsO-C6H4-OTs+2HCl\text{HO-C}_6\text{H}_4\text{-OH} + 2 \, \text{TsCl} \xrightarrow{\text{base}} \text{TsO-C}_6\text{H}_4\text{-OTs} + 2 \, \text{HCl}
Alternative methods include the use of tosyl anhydride or tosyl imidazole as sulfonating agents . Industrial-scale production often optimizes solvent systems (e.g., dichloromethane or tetrahydrofuran) to enhance yield and purity.

Physicochemical Properties

Hydroquinone ditosylate is a white crystalline solid with limited solubility in polar solvents but moderate solubility in chlorinated solvents. Its collision cross-section (CCS) values, critical for mass spectrometric identification, vary by adduct:

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+^+419.06175193.4
[M+Na]+^+441.04369207.0
[M-H]^-417.04719197.3

Thermal analysis indicates a melting point above 200°C, with decomposition observed at higher temperatures due to sulfonyl group instability .

Applications in Organic Synthesis

Hydroquinone ditosylate’s utility stems from its role as a bifunctional electrophile. Key applications include:

Nucleophilic Substitution Reactions

The tosyl groups act as excellent leaving groups, enabling displacement by nucleophiles (e.g., amines, alkoxides). For example, reaction with sodium azide yields 1,4-diazidobenzene, a precursor to high-energy materials .

Polymer Chemistry

As a crosslinking agent, hydroquinone ditosylate facilitates the synthesis of polyethers and polyesters. Its rigid aromatic core enhances thermal stability in resulting polymers .

Protecting Group Strategy

In multistep syntheses, the tosyl groups protect hydroxyl functionalities, allowing selective transformations at other sites. Subsequent deprotection (e.g., via hydrolysis) regenerates the hydroquinone moiety .

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